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Compound of Interest

Compound Name: 4-Azidophenol

Cat. No.: B2928251

Spectral Data of 4-Azidophenol: A Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 4-
azidophenol, a versatile bifunctional molecule with applications in click chemistry, chemical
biology, and materials science. Due to the limited availability of direct experimental spectra in
public databases, this document summarizes key spectroscopic characteristics and provides
predicted nuclear magnetic resonance (NMR) data based on analogous compounds. Detailed
experimental protocols for the synthesis and characterization of similar compounds are also
presented.

Mass Spectrometry

Mass spectrometry of 4-azidophenol confirms its molecular weight and provides insights into
its gas-phase acidity. While a detailed fragmentation pattern is not readily available in the public
domain, the fundamental mass spectrometric properties have been established.

Table 1: Mass Spectrometry Data for 4-Azidophenol
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Parameter Value Reference
Molecular Formula CeHsNsO [1]
Molecular Weight 135.126 g/mol [2]
Exact Mass 135.043261791 Da [1]
Gas-Phase Acidity 340.3 £ 2.0 kcal/mol [2]

Experimental Protocol: Gas-Phase Acidity Measurement

The gas-phase acidity of 4-azidophenol was determined using the kinetic method in a mass
spectrometer. This technique involves the collision-induced dissociation of a proton-bound
dimer of the analyte and a reference compound with a known gas-phase acidity. The ratio of
the fragment ions is then used to determine the relative acidity of the analyte.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for the identification of the key functional groups in
4-azidophenol: the azide (-N3) and the hydroxyl (-OH) groups.

Table 2: Characteristic IR Absorption Bands for 4-Azidophenol

Functional Group Wavenumber (cm—?) Description
Azide (Ns) stretch ~2100-2150 Strong, sharp absorption
Phenolic O-H stretch ~3200-3600 Broad absorption

Experimental Protocol: FT-IR Spectroscopy

A general procedure for obtaining an FT-IR spectrum of a solid sample like 4-azidophenol is

as follows:

o Sample Preparation: A small amount of the solid sample is finely ground with potassium
bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR)-
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FT-IR spectroscopy can be used, where the solid sample is placed directly on the ATR

crystal.

o Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the sample
holder of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm™21.
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR spectra for 4-azidophenol are not readily available in public
spectral databases. However, the chemical shifts can be predicted based on the known spectra
of phenol and other para-substituted phenols. The azide group is known to be an electron-
withdrawing group by induction and a weak resonance donor.

Predicted *H NMR Spectral Data

The *H NMR spectrum of 4-azidophenol is expected to show a characteristic AA'BB' spin
system for the aromatic protons, similar to other para-substituted phenols.

Table 3: Predicted *H NMR Chemical Shifts for 4-Azidophenol (in CDCls)

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6, ppm) (J, Hz)
H-2, H-6 6.9-7.1 Doublet ~8-9
H-3, H-5 6.7-6.9 Doublet ~8-9
-OH Variable (typically 4-7)  Singlet (broad)

Predicted **C NMR Spectral Data

The 3C NMR spectrum will reflect the electronic effects of the hydroxyl and azide substituents
on the aromatic ring.

Table 4: Predicted 3C NMR Chemical Shifts for 4-Azidophenol (in CDClIs)
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Carbon Predicted Chemical Shift (8, ppm)
C-1 (C-OH) 152 - 156
C-4 (C-Ns) 135 - 139
C-2,C-6 118 - 122
C-3,C-5 115- 119

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of an aryl azide is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-azidophenol in about
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm).

o Data Acquisition: The NMR tube is placed in the NMR spectrometer (e.g., 400 MHz). 1H
NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise
ratio. 3C NMR spectra are typically acquired using a proton-decoupled pulse sequence.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic
characterization of 4-azidophenol.

Caption: Synthesis and Spectroscopic Analysis Workflow for 4-Azidophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-Azidophenol spectral data (NMR, IR, mass
spectrometry)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2928251#4-azidophenol-spectral-data-nmr-ir-mass-
spectrometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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